(S)-N-Boc-2-(2-Oxoethyl)morpholine

Description

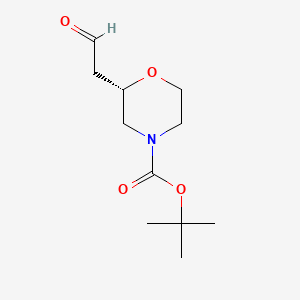

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657768 | |

| Record name | tert-Butyl (2S)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-93-3 | |

| Record name | tert-Butyl (2S)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-2-(2-Oxoethyl)morpholine chemical properties

An In-Depth Technical Guide to (S)-N-Boc-2-(2-Oxoethyl)morpholine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will explore its core chemical properties, detail a robust synthetic protocol, analyze its reactivity and synthetic utility, and discuss its application as a privileged scaffold in medicinal chemistry.

Core Chemical and Physical Properties

This compound, with the IUPAC name (S)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, is a versatile synthetic intermediate. The molecule incorporates a chiral morpholine ring, a Boc-protected amine, and a reactive aldehyde functionality. This unique combination makes it a valuable precursor for constructing complex molecular architectures.

The morpholine heterocycle is a privileged structure in medicinal chemistry. Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its flexible chair-like conformation allows it to interact effectively with biological targets. The weak basicity of the morpholine nitrogen (once deprotected) and the hydrogen bond accepting capability of the ether oxygen contribute to its utility in modulating pharmacokinetics and pharmacodynamics.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (S)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate | [2] |

| CAS Number | 1257850-93-3 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][5][6] |

| Molecular Weight | 229.27 g/mol | [4][5] |

| Appearance | Liquid, Solid, or Semisolid | [5] |

| Purity | Typically >95% | [3][6] |

Note: Experimental data such as melting point, boiling point, and density are not consistently reported in publicly available literature.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the mild oxidation of its corresponding primary alcohol precursor, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This precursor can be synthesized from readily available starting materials like (S)-epichlorohydrin.[7][8]

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-sensitive Boc-protecting group. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its neutral pH, high chemoselectivity, and operational simplicity.

Experimental Protocol: Dess-Martin Oxidation of (S)-N-Boc-2-(2-hydroxyethyl)morpholine

Rationale: This protocol is designed for high-yield conversion with straightforward purification. DMP operates under mild, non-acidic conditions, preserving the integrity of the Boc-protecting group. The use of a buffer like sodium bicarbonate quenches any trace acidic byproducts.

Materials:

-

(S)-N-Boc-2-(2-hydroxyethyl)morpholine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.1 - 1.3 eq) to the solution portion-wise at room temperature. The reaction is typically stirred at this temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of the target aldehyde.

Predicted Spectral Characterization

For a researcher, confirming the structure of a synthesized compound is paramount. The following are the expected spectral characteristics for this compound based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a highly characteristic singlet or triplet for the aldehyde proton (CHO) at a downfield chemical shift of approximately δ 9.5-9.8 ppm. A large singlet integrating to 9 protons for the tert-butyl group of the Boc protector will be visible around δ 1.45 ppm. The morpholine and ethyl spacer protons will appear as a series of complex multiplets in the δ 2.5-4.0 ppm range.[9]

-

¹³C NMR: The carbon spectrum will feature a distinct peak for the aldehyde carbonyl carbon around δ 200 ppm. The quaternary carbon of the Boc group will appear near δ 80 ppm, and the Boc carbonyl will be around δ 155 ppm. The morpholine ring carbons and the ethyl spacer carbon will resonate in the δ 40-70 ppm region.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The aldehyde C=O stretch will appear around 1720-1740 cm⁻¹, while the carbamate C=O stretch of the Boc group will be visible around 1680-1700 cm⁻¹. A C-H stretch for the aldehyde proton may also be observed near 2720 cm⁻¹.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 230.1, or a sodium adduct [M+Na]⁺ at m/z 252.1.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its aldehyde and Boc-protected amine functionalities.

A. Reactions at the Aldehyde Group

The aldehyde is an electrophilic center, making it a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

-

Reductive Amination: This is one of the most powerful applications, allowing for the introduction of a new amine substituent. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice as it is less basic and more selective than other hydrides, preventing side reactions.

-

Wittig Reaction: To form an alkene, the aldehyde can be treated with a phosphorus ylide. This reaction is fundamental for extending the carbon chain and introducing unsaturation.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, (S)-N-Boc-morpholine-2-acetic acid, using reagents like sodium chlorite (NaClO₂) under buffered conditions (e.g., Pinnick oxidation). This transforms the building block into a scaffold for amide bond formation.

-

Reduction: The aldehyde can be reduced back to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

B. Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to most nucleophilic and basic conditions. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM, to reveal the secondary amine of the morpholine ring. This unmasked amine can then be used in subsequent coupling reactions.

Visualization: Key Reaction Pathways

Caption: Major synthetic transformations of the title compound.

Applications in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, especially for targeting the central nervous system (CNS).[1] Its unique balance of polarity and lipophilicity, conferred by the ether and amine groups, can enhance a molecule's ability to cross the blood-brain barrier (BBB).[1] The morpholine ring is not merely a passive solubilizing group; it often acts as a critical pharmacophore that engages in key hydrogen bonding or hydrophobic interactions within a target protein's active site.

This compound serves as a chiral starting material to install this valuable scaffold with stereochemical control. The aldehyde functionality allows for its covalent attachment to a wide array of molecular frameworks, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, G-protein coupled receptors, and enzymes implicated in neurodegenerative diseases.[1][12]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: While comprehensive data is limited, related compounds are classified as irritants. One supplier notes the compound is harmful if swallowed (H302).[5][13]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[14][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[15] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place. The Boc-protecting group is sensitive to strong acids, so it should be stored away from acidic materials.

References

- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.

- (2S)

- SAFETY D

- (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3. PubChem.

- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.

- N-Boc-2-(2-Oxo-ethyl)

- (R)-N-Boc-2-(2-Oxoethyl)morpholine | CAS 1257853-70-5. American Elements.

- Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

- Morpholine - SAFETY D

- N-Boc-morpholine-2-carboxylic acid | 189321-66-2. Sigma-Aldrich.

- N-Boc-2-(2-oxo-ethyl)-morpholine 95% | CAS. Advanced ChemBlocks.

- Buy this compound Industrial Grade. ECHEMI.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- (S)-N-Boc-Morpholine-2-carboxylic acid. Fluorochem.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.

- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- MORPHOLINE.

- Recognizing the NMR p

- This compound,1257850-93-3. Amadis Chemical.

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

- bmse000154 4-(2-Aminoethyl)morpholine. BMRB.

- 4-(2-Aminoethyl)morpholine(2038-03-1) 13C NMR spectrum. ChemicalBook.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound,1257850-93-3-Amadis Chemical [amadischem.com]

- 4. N-Boc-2-(2-Oxo-ethyl)-morpholine - Safety Data Sheet [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. N-Boc-2-(2-oxo-ethyl)-morpholine 95% | CAS: 885272-65-1 | AChemBlock [achemblock.com]

- 7. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. 4-(2-Aminoethyl)morpholine(2038-03-1) 13C NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (S)-N-Boc-2-(2-Oxoethyl)morpholine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-(2-Oxoethyl)morpholine, a chiral aldehyde derivative of morpholine, is a valuable building block in modern organic and medicinal chemistry. Its unique structural features, comprising a stereodefined morpholine core, a reactive aldehyde functionality, and a stable Boc protecting group, make it a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The morpholine moiety is a privileged scaffold in drug discovery, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability[1][]. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of this important chiral intermediate.

Core Compound Properties

This compound is also known by its systematic IUPAC name: (S)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 1257850-93-3 | [3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Appearance | Typically a colorless to light yellow oil or solid | General Observation |

| Structure |  |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding primary alcohol precursor, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This precursor itself can be synthesized from readily available chiral starting materials.

Part 1: Synthesis of the Precursor Alcohol, (S)-N-Boc-2-(2-hydroxyethyl)morpholine

A concise and efficient synthesis of the precursor alcohol starts from (S)-epichlorohydrin, a common chiral pool starting material. While various multi-step syntheses exist, one effective approach involves the reaction of (S)-epichlorohydrin with a suitable protected amino alcohol followed by cyclization and deprotection/reprotection steps.

Part 2: Oxidation of the Alcohol to the Aldehyde

The critical step in preparing the title compound is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Two widely employed and reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The choice between these methods often depends on the scale of the reaction, the desired purity, and the tolerance of other functional groups in the molecule.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N). This method is known for its mild reaction conditions and high yields.

Step-by-Step Methodology:

-

Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: To the cooled solution, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-20 minutes.

-

Alcohol Addition: Slowly add a solution of (S)-N-Boc-2-(2-hydroxyethyl)morpholine (1.0 equivalent) in anhydrous DCM to the reaction mixture. Stir for 30-45 minutes at -78 °C.

-

Base Quenching: Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically exothermic, so careful addition is necessary to maintain the low temperature.

-

Warming and Work-up: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial to control the reactivity of the intermediate chlorosulfonium salt and prevent side reactions. The use of a hindered base like triethylamine is essential for the final elimination step to form the aldehyde and minimizes potential side reactions.

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), which offers the advantages of neutral pH and operational simplicity.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (S)-N-Boc-2-(2-hydroxyethyl)morpholine (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic layer. Purify the resulting crude product by flash chromatography on silica gel to afford the desired aldehyde.

Trustworthiness of Protocols: Both protocols are well-established in organic synthesis. The progress of the reaction can be easily monitored by TLC, and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry, ensuring a self-validating system.

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), preparative HPLC can be employed.

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of moderately polar organic molecules.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. The addition of a small amount of a modifier like formic acid may be necessary to improve peak shape.

-

Detection: UV detection at a wavelength where the Boc-protecting group or the aldehyde chromophore absorbs (e.g., 210-230 nm).

Caption: Quality control workflow for this compound.

Applications in Drug Development

The morpholine scaffold is a cornerstone in medicinal chemistry, and chiral derivatives like this compound are of particular interest as they allow for the stereospecific introduction of this important heterocycle into drug candidates.[5][6] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of more complex molecular architectures.

Key Intermediate in the Synthesis of Delafloxacin

A prominent example of the application of this compound is in the synthesis of Delafloxacin , a broad-spectrum fluoroquinolone antibiotic.[7][8] Delafloxacin is used to treat acute bacterial skin and skin structure infections.[7] In the synthesis of Delafloxacin, the chiral morpholine moiety is a key component of the pharmacophore, contributing to the drug's efficacy and safety profile.

The synthesis of Delafloxacin involves the coupling of the chiral morpholine side chain to the fluoroquinolone core. While various synthetic routes have been developed, the use of chiral building blocks like this compound or its precursors is essential for establishing the correct stereochemistry in the final drug molecule. The aldehyde can be converted to a suitable nucleophile or electrophile for attachment to the quinolone core.

Caption: Role of the title compound in the synthesis of Delafloxacin.

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. Its synthesis from readily available precursors via reliable oxidation methods, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. The successful incorporation of this moiety into the antibiotic Delafloxacin underscores its importance in the creation of stereochemically defined and therapeutically effective drugs. This guide has provided a detailed overview of its synthesis, characterization, and application, offering a valuable resource for scientists working in the field of drug discovery.

References

-

Delafloxacin | New Drug Approvals. (2018, January 25). Link

-

Delafloxacin Synthetic Routes - MedKoo Biosciences. Link

-

Simple method for synthesizing delafloxacin. CN104876911A. Link

-

A kind of delafloxacin intermediate and preparation method thereof. CN103936717B. Link

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. Link

-

Preparation method of high-purity delafloxacin meglumine salt. CN106256824B. Link

-

Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem. Link

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Link

-

Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PubMed Central. (2022, January 3). Link

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (2004, May 31). Link

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). Link

-

Delafloxacin Meglumine | C25H29ClF3N5O9 | CID 11578213 - PubChem. Link

-

Synthesis of Chiral Compounds and other Specialty Chemicals - ChiroBlock. Link

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Link

-

Intermediate of delafloxacin and preparation method thereof - Google Patents. CN103936717A. Link

-

Buy this compound Industrial Grade from JHECHEM CO LTD. Link

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Link

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Link

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Link

-

N-Boc-2-(2-oxo-ethyl)-morpholine 95% | CAS - Advanced ChemBlocks. Link

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020, April 28). Link

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. Link

-

General procedure for the synthesis of Boc-protected amines. Link

-

Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. Link

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Link

-

Synthesis of delafloxacin by Abbot Labs. Link

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). Link

Sources

- 1. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. medkoo.com [medkoo.com]

- 7. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 8. CN103936717B - A kind of delafloxacin intermediate and preparation method thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (S)-N-Boc-2-(2-Oxoethyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral building block, (S)-N-Boc-2-(2-Oxoethyl)morpholine (CAS No. 1257850-93-3).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. By synthesizing established spectroscopic principles with data from analogous structures, this guide offers a robust predictive framework for the analytical validation of this important synthetic intermediate. The protocols described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the unambiguous identification and characterization of the target molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable chiral intermediate in the synthesis of complex bioactive molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde at the C2 position, along with the stereochemically defined chiral center and the Boc-protected amine, makes this compound a versatile synthon for asymmetric synthesis and the introduction of diverse functionalities.

Accurate and comprehensive spectroscopic characterization is paramount to ensure the chemical identity, purity, and stereochemical integrity of this compound before its use in multi-step syntheses. This guide provides the foundational analytical methodologies and expected data to support such critical quality assessments.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol , dictates its characteristic spectroscopic signature.[2] The key functional groups that will be prominent in its spectra are the N-Boc carbamate, the aldehyde, the morpholine ring ether, and the aliphatic C-H bonds.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for NMR sample preparation and analysis ensures high-quality, reproducible data.[4][5]

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer

-

Solvent: Chloroform-d (CDCl₃) is a suitable choice, as it is a common solvent for this type of compound.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: Ambient probe temperature (typically 298 K).

-

¹H NMR Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 512-2048 (or more, depending on sample concentration)

-

Decoupling: Proton decoupled

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit distinct signals for the Boc group, the morpholine ring protons, and the oxoethyl side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | t | 1H | -CH O | The aldehyde proton is highly deshielded and will appear far downfield. It will be a triplet due to coupling with the adjacent CH₂ group. |

| ~4.0-3.8 | m | 1H | Morpholine CH -2 | This proton is adjacent to the nitrogen and the oxoethyl side chain, leading to a downfield shift. It will be a complex multiplet due to coupling with multiple neighboring protons. |

| ~3.8-3.5 | m | 4H | Morpholine -OCH ₂- and N-CH ₂- | The protons on the morpholine ring adjacent to the oxygen and nitrogen will be in this region.[6][7] |

| ~3.0-2.8 | m | 2H | Morpholine -N-CH ₂- | The other set of protons adjacent to the nitrogen will be in this region. |

| ~2.8-2.6 | m | 2H | -CH ₂-CHO | These protons are adjacent to the aldehyde and the chiral center, resulting in a complex multiplet. |

| 1.47 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~201 | -C HO | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~155 | N-C =O | The carbamate carbonyl carbon is also deshielded. |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the Boc group. |

| ~67 | Morpholine -OC H₂- | The carbons adjacent to the ether oxygen in the morpholine ring are deshielded.[8][9] |

| ~55 | Morpholine C H-2 | The chiral carbon attached to the nitrogen and the side chain. |

| ~48 | -C H₂-CHO | The carbon adjacent to the aldehyde group. |

| ~44 | Morpholine -N-C H₂- | The carbons adjacent to the nitrogen atom are deshielded compared to simple alkanes.[8][9] |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[10] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general protocol for sample preparation and analysis using ESI-MS is as follows.[11][12]

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS sample analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

-

Solvent: Methanol or acetonitrile

-

Analysis Mode: Full scan

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be observed as several common adducts.

| m/z | Ion |

| 230.1392 | [M+H]⁺ |

| 252.1211 | [M+Na]⁺ |

| 174.0868 | [M+H-C₄H₈]⁺ (Loss of isobutylene) |

| 130.0970 | [M+H-Boc]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]

Experimental Protocol: IR Data Acquisition

For a solid or viscous liquid sample like this compound, a common method is to analyze it as a thin film.[14]

Workflow for Thin Film IR Analysis

Caption: Standard workflow for thin film IR analysis.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

-

Sample Preparation: Thin film between NaCl or KBr plates

-

Spectral Range: 4000-400 cm⁻¹

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.[16][17][18][19][20]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2975, ~2860 | Medium-Strong | C-H stretch | Aliphatic |

| ~2720 | Medium | C-H stretch | Aldehyde |

| ~1725 | Strong | C=O stretch | Aldehyde |

| ~1690 | Strong | C=O stretch | N-Boc carbamate |

| ~1450 | Medium | C-H bend | Aliphatic |

| ~1365 | Strong | C-H bend (gem-dimethyl) | t-Butyl |

| ~1160 | Strong | C-O stretch | N-Boc carbamate & Ether |

| ~1110 | Strong | C-O-C stretch | Morpholine ether |

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and analysis of closely related structures. This technical guide provides a solid foundation for the analytical characterization of this compound. The detailed protocols for NMR, MS, and IR spectroscopy are designed to be readily implemented in a laboratory setting, ensuring the generation of high-quality, reliable data. For drug development professionals, the rigorous application of these analytical methods is a critical step in validating the quality of this key synthetic intermediate, thereby ensuring the integrity of subsequent synthetic transformations and the final active pharmaceutical ingredient.

References

-

Springer Nature. Mass Spectrometry Protocols and Methods. Available from: [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

-

University of Cambridge Department of Chemistry. NMR Sample Preparation. Available from: [Link]

-

University of Oxford Chemistry Research Laboratory. Sample Preparation Protocol for Open Access MS. Available from: [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

-

American Elements. (R)-N-Boc-2-(2-Oxoethyl)morpholine. Available from: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Available from: [Link]

-

American Chemical Society. Infrared Spectroscopy. Available from: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

-

University of Colorado Boulder Department of Chemistry. Infrared Spectroscopy: Theory. Available from: [Link]

-

Chem LibreTexts. Table of Characteristic IR Absorptions. Available from: [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. YouTube, 29 July 2020. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. americanelements.com [americanelements.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 8. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 9. 4-(2-Aminoethyl)morpholine(2038-03-1) 13C NMR [m.chemicalbook.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. rsc.org [rsc.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. eng.uc.edu [eng.uc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

(S)-N-Boc-2-(2-Oxoethyl)morpholine synthesis from chiral precursors

An In-Depth Technical Guide to the Synthesis of (S)-N-Boc-2-(2-oxoethyl)morpholine from Chiral Precursors

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals.[1] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable building block in medicinal chemistry. Specifically, chiral substituted morpholines are critical components in numerous drugs, where stereochemistry plays a pivotal role in pharmacological activity.[2][3][4]

This compound is a versatile chiral building block containing a reactive aldehyde functionality. This aldehyde can serve as a synthetic handle for a variety of subsequent transformations, such as reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of more complex molecular architectures. The N-Boc protecting group ensures stability and allows for selective deprotection under acidic conditions.

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust strategy that begins with a chiral precursor to establish the desired (S)-stereochemistry. The guide is divided into two core sections: the synthesis of the key chiral alcohol intermediate, (S)-N-Boc-2-(2-hydroxyethyl)morpholine, and a comparative analysis of mild, selective methods for its subsequent oxidation to the target aldehyde.

Part 1: Synthesis of the Chiral Precursor: (S)-N-Boc-2-(2-hydroxyethyl)morpholine

The foundational step in this synthesis is the construction of the chiral morpholine ring with the correct stereochemistry and the required hydroxyethyl side chain. A chiral pool approach, which utilizes readily available, inexpensive, and enantiomerically pure starting materials, is the most efficient strategy.[5] The proposed synthesis commences from a suitable chiral amino alcohol, ensuring the (S)-configuration is locked in from the start.

Synthetic Strategy Overview

The overall transformation is depicted below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. (S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS#: 1257856-15-7 [m.chemicalbook.com]

Enantioselective Synthesis of N-Boc-2-(2-Oxoethyl)morpholine: An In-Depth Technical Guide

Introduction: The Significance of Chiral Morpholines in Drug Discovery

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] The inherent conformational rigidity and the presence of both hydrogen bond donor and acceptor functionalities allow for precise interactions with biological targets. Specifically, N-Boc-2-(2-oxoethyl)morpholine is a valuable chiral building block, with the aldehyde functionality serving as a versatile handle for further chemical transformations in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and highly enantioselective synthetic route to this key intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach: A Two-Step Synthesis from a Chiral Precursor

The most effective and reliable pathway to enantiomerically pure N-Boc-2-(2-oxoethyl)morpholine involves a two-step sequence. This strategy hinges on the initial stereoselective synthesis of a chiral precursor, (S)-N-Boc-2-hydroxymethylmorpholine, which is then subjected to a mild and selective oxidation to furnish the target aldehyde. This approach ensures the preservation of the stereocenter at the C2 position of the morpholine ring.

Overall Synthetic Scheme:

Figure 2: Mechanism of (S)-N-Boc-2-hydroxymethylmorpholine synthesis.

Detailed Experimental Protocol

Materials:

-

(S)-Epichlorohydrin (1.0 eq)

-

Diethanolamine (1.2 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Methanol (MeOH)

-

Triethylamine (Et₃N) (optional, as a base)

Procedure:

-

To a solution of diethanolamine in methanol, add (S)-epichlorohydrin dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate in methanol.

-

If the reaction mixture is acidic, add triethylamine to maintain a slightly basic pH.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-N-Boc-2-hydroxymethylmorpholine.

Expected Yield and Characterization:

This one-pot procedure is known for its high efficiency, often providing the desired product in good to excellent yields.

| Compound | Molecular Formula | Molecular Weight | Expected Yield |

| (S)-N-Boc-2-hydroxymethylmorpholine | C₁₀H₁₉NO₄ | 217.26 g/mol | 75-85% |

Characterization Data (Predicted): ¹H NMR (400 MHz, CDCl₃) δ ppm 1.49 (s, 9 H), 2.30 (br d, J=11.37 Hz, 1 H), 2.69 - 2.79 (m, 1 H), 2.84 (ddd, J=13.77, 10.86, 3.16 Hz, 2 H), 3.27 - 3.38 (m, 1 H), 3.47 (br s, 1 H), 3.63 - 3.75 (m, 2 H), 4.10 - 4.19 (m, 1 H), 4.27 (br s, 1 H).

Part 2: Oxidation of (S)-N-Boc-2-hydroxymethylmorpholine to the Aldehyde

The second crucial step is the selective oxidation of the primary alcohol to the corresponding aldehyde without affecting the N-Boc protecting group or the morpholine ring. Two highly reliable and mild oxidation methods are particularly well-suited for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures, followed by quenching with a hindered base such as triethylamine (Et₃N). [3][4][5]This method is renowned for its high yields and compatibility with a wide range of functional groups.

Mechanism of Swern Oxidation:

Figure 3: Simplified mechanism of the Swern oxidation.

Detailed Experimental Protocol (Swern Oxidation):

Materials:

-

(S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Trifluoroacetic anhydride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.2 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Prepare a solution of oxalyl chloride or TFAA in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of DMSO in anhydrous DCM dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

After stirring for 15-30 minutes, add a solution of (S)-N-Boc-2-hydroxymethylmorpholine in anhydrous DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triethylamine dropwise to the reaction mixture, and continue stirring at -78 °C for 30 minutes before allowing the mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another excellent choice for this transformation, offering the advantages of neutral reaction conditions and operational simplicity. [6]DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes with high efficiency.

Detailed Experimental Protocol (DMP Oxidation):

Materials:

-

(S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (optional, as a buffer)

Procedure:

-

Dissolve (S)-N-Boc-2-hydroxymethylmorpholine in anhydrous DCM.

-

Add Dess-Martin Periodinane in one portion at room temperature. The reaction is often mildly exothermic.

-

If the starting material is acid-sensitive, a buffer such as sodium bicarbonate can be added.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Product Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric integrity.

Expected Product Specifications:

| Compound | Molecular Formula | Molecular Weight | Appearance |

| This compound | C₁₁H₁₉NO₄ | 229.27 g/mol | Colorless to pale yellow oil |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the aldehyde and ensuring the absence of the starting alcohol. The presence of a characteristic aldehyde proton signal (around 9.5-10 ppm in ¹H NMR) and the disappearance of the hydroxymethyl protons are key indicators of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product, ensuring that no racemization occurred during the oxidation step.

-

Optical Rotation: Measurement of the specific rotation provides a quick and reliable method to assess the enantiopurity of the product, which should be compared to literature values if available.

Safety Considerations

-

Swern Oxidation: This reaction should be performed in a well-ventilated fume hood as it generates carbon monoxide, a toxic gas. The reaction is also highly exothermic and requires strict temperature control at -78 °C to prevent uncontrolled decomposition.

-

Dess-Martin Periodinane: DMP is a potentially explosive compound, especially upon impact or when heated. It should be handled with care and stored properly.

-

General Precautions: All manipulations should be carried out using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Conclusion

The enantioselective synthesis of N-Boc-2-(2-oxoethyl)morpholine presented in this guide offers a reliable and efficient route to this important chiral building block. The two-step approach, involving the stereoselective formation of the chiral alcohol precursor followed by a mild oxidation, provides high yields and excellent enantiopurity. Both the Swern and Dess-Martin oxidation methods are proven to be effective for the final step, with the choice of method often depending on laboratory-specific resources and safety considerations. Adherence to the detailed protocols and safety precautions outlined will enable researchers and drug development professionals to confidently produce this valuable intermediate for their synthetic endeavors.

References

- Breuning, M., et al. (2009). A one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines from (S)-epichlorohydrin and amino alcohols. Synthesis, 2009(19), 3321-3326.

- Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

- Dondoni, A., & Perrone, D. (2000). Synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of the alcohol. Organic Syntheses, 77, 64.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.

- Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 23(1&2), 86-93.

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

- Google Patents. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A.

- Chemistry LibreTexts. (2023, January 22).

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.

-

Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Dess–Martin oxidation. Retrieved from [Link]

Sources

- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 2. banglajol.info [banglajol.info]

- 3. One moment, please... [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

The Strategic Role of (S)-N-Boc-2-(2-Oxoethyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Significance of the Morpholine Scaffold

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates is a testament to its favorable physicochemical and pharmacokinetic properties.[1] The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a desirable safety profile to bioactive molecules.[2] Furthermore, its unique conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in designing ligands for a wide array of biological targets.[1] This guide delves into the specific utility of a chiral derivative, (S)-N-Boc-2-(2-Oxoethyl)morpholine, a versatile building block that offers medicinal chemists a powerful tool for the stereocontrolled synthesis of complex molecular architectures.

Synthesis and Physicochemical Properties of this compound

This compound, also known as (S)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, is a chiral aldehyde that serves as a key intermediate in multi-step synthetic sequences. While not typically a final drug substance itself, its strategic importance lies in its ability to introduce a stereodefined morpholine unit with a reactive handle for further elaboration.

Synthetic Pathway

The most common and efficient route to this compound involves the oxidation of its corresponding primary alcohol, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This precursor alcohol can be synthesized from readily available starting materials. A concise and operationally simple synthesis of the related (S)-N-Boc-2-hydroxymethylmorpholine has been developed from epichlorohydrin, highlighting the accessibility of these chiral building blocks.[3][4]

The subsequent oxidation of the primary alcohol to the desired aldehyde is a critical step. Several mild and selective oxidation protocols can be employed to achieve this transformation without epimerization of the adjacent chiral center.

Diagram of the Synthetic Pathway

Caption: General synthetic route to this compound.

Experimental Protocol: Oxidation of (S)-N-Boc-2-(2-hydroxyethyl)morpholine

This protocol is a representative example based on standard mild oxidation procedures.

Materials:

-

(S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a stable oil.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of starting material and over-oxidation products. Chiral HPLC can be used to verify the enantiomeric purity.

Physicochemical Properties

The key structural features of this compound that dictate its utility are:

-

Chiral Center: The (S)-stereochemistry at the C2 position is crucial for enantioselective synthesis, allowing for the creation of stereochemically defined drug candidates.

-

Aldehyde Functionality: The aldehyde group is a versatile reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen serves to protect the amine during synthetic manipulations and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Chirality | (S) |

Application in the Synthesis of P2X7 Receptor Antagonists

A significant application of chiral morpholine derivatives lies in the development of antagonists for the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory and neurological disorders. The morpholine scaffold has been identified as a key pharmacophore in several series of potent P2X7 antagonists.

Diagram of a Representative Reductive Amination Workflow

Caption: Reductive amination using this compound.

Hypothetical Experimental Protocol: Synthesis of a P2X7 Antagonist Intermediate

This protocol illustrates how this compound would be used in a key synthetic step.

Materials:

-

This compound

-

A suitable amine precursor for a P2X7 antagonist (e.g., a substituted aniline or benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the amine precursor (1.0 eq) in anhydrous DCE, add this compound (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-Boc protected intermediate.

Causality of Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. The use of a slight excess of the aldehyde ensures complete consumption of the more valuable amine precursor.

Broader Implications and Future Perspectives

The utility of this compound extends beyond the synthesis of P2X7 antagonists. Its reactive aldehyde functionality makes it a valuable building block for accessing a wide range of chiral morpholine-containing compounds for various therapeutic targets. For instance, morpholine scaffolds are prevalent in kinase inhibitors, and this chiral aldehyde could be employed to introduce a stereodefined morpholine moiety to modulate potency and selectivity.

The continued exploration of novel synthetic methodologies and the increasing demand for enantiomerically pure drug candidates will likely expand the applications of this compound in medicinal chemistry. Its ability to provide a stereochemically defined and readily functionalizable morpholine unit makes it a valuable asset in the drug discovery toolkit.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Reddy, K. L., & Reddy, B. V. S. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Reddy, K. L., & Reddy, B. V. S. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Utility of (S)-N-Boc-2-(2-Oxoethyl)morpholine: A Chiral Building Block for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure building blocks that serve as reliable scaffolds for complex molecular architectures is paramount. This guide provides an in-depth technical overview of (S)-N-Boc-2-(2-Oxoethyl)morpholine, a versatile chiral aldehyde that has emerged as a valuable intermediate in the synthesis of sophisticated therapeutic agents. We will explore its synthesis from readily available precursors, delve into the nuances of key oxidative transformations, and present its application in the construction of biologically active molecules, with a particular focus on the development of kinase inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in the field of drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a recurring motif in a multitude of approved and investigational drugs, celebrated for its favorable physicochemical and metabolic properties.[1] Its incorporation into a molecular structure can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined linker. When chirality is introduced at the 2-position of the morpholine ring, it opens avenues for stereospecific interactions with biological targets, a cornerstone of modern drug design. This compound, with its reactive aldehyde functionality and protected amine, represents a highly valuable chiral synthon for the elaboration of complex molecules.

Synthesis of the Precursor: (S)-N-Boc-2-(2-hydroxyethyl)morpholine

The journey to our target aldehyde begins with the efficient synthesis of its corresponding alcohol, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. A concise and operationally simple route has been developed starting from the readily available chiral building block, (S)-epichlorohydrin. This method avoids cumbersome chromatographic separations, making it amenable to larger-scale preparations.[2]

Synthesis Workflow:

Caption: Synthetic pathway to the precursor alcohol.

While a detailed, step-by-step protocol for this initial phase is beyond the scope of this guide, the cited literature provides a comprehensive procedure.[2]

The Crucial Oxidation Step: From Alcohol to Aldehyde

The transformation of the primary alcohol in (S)-N-Boc-2-(2-hydroxyethyl)morpholine to the corresponding aldehyde is a critical step that demands mild and selective conditions to avoid over-oxidation to the carboxylic acid or racemization of the adjacent chiral center. Several modern oxidation protocols are well-suited for this purpose.

Parikh-Doering Oxidation: A Mild and Scalable Approach

The Parikh-Doering oxidation stands out as a particularly advantageous method. It utilizes the sulfur trioxide pyridine complex (SO₃•Py) to activate dimethyl sulfoxide (DMSO), in the presence of a hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3][4][5] A key advantage of this protocol is its operational simplicity, as it can be conducted at or near room temperature, circumventing the need for cryogenic conditions often associated with other DMSO-based oxidations like the Swern oxidation.[3][5]

Reaction Mechanism:

Caption: Mechanism of the Parikh-Doering Oxidation.

Detailed Experimental Protocol (Parikh-Doering Oxidation):

-

To a solution of (S)-N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq) and diisopropylethylamine (7.1 eq) in anhydrous dichloromethane (DCM, sufficient to make a ~0.1 M solution) at 0 °C, add the sulfur trioxide-pyridine complex (4.0 eq) portion-wise.[6]

-

Add anhydrous dimethyl sulfoxide (14.0 eq) dropwise to the suspension over a period of 25-30 minutes, maintaining the temperature at 0 °C.[6]

-

Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Upon completion (monitored by TLC), quench the reaction by pouring it into brine.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[6]

Alternative Oxidation Methods

While the Parikh-Doering oxidation is highly recommended, other reliable methods can also be employed:

-

Swern Oxidation: This classic method uses oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of a hindered base. It is highly effective but requires cryogenic temperatures (-78 °C) to control the reaction and minimize side products.[7][8]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes at room temperature.[4] It is particularly useful for substrates with sensitive functional groups.[4]

Table 1: Comparison of Oxidation Methods

| Method | Activating Agent | Temperature | Key Advantages | Key Disadvantages |

| Parikh-Doering | SO₃•Pyridine | 0 °C to RT | Mild conditions, operational simplicity, scalable.[3][5] | Requires a large excess of reagents.[5] |

| Swern | Oxalyl Chloride | -78 °C | High yields, wide substrate scope.[7] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7] |

| Dess-Martin | DMP | Room Temp. | Very mild, neutral pH, high chemoselectivity.[4] | Reagent is expensive and potentially explosive on a large scale. |

Physicochemical Properties and Characterization

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the aldehyde proton (δ 9.5-9.8 ppm), signals for the morpholine ring protons, and a singlet for the Boc-protecting group protons (~1.4 ppm).

-

¹³C NMR: The aldehyde carbonyl carbon would appear at a characteristic downfield shift (δ ~200 ppm).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound (229.27 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the aldehyde carbonyl stretch.

Applications in Drug Discovery: A Case Study on PI3K Inhibitors

The chiral morpholine scaffold is a key feature in a number of potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors, a class of drugs with significant therapeutic potential in oncology.[9][10] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[10]

The drug Apitolisib (GDC-0980) , a dual PI3K/mTOR inhibitor, features a morpholine moiety.[11] While the exact synthetic route for Apitolisib may vary, the structural similarity of its morpholine component to this compound highlights the potential of this building block in the synthesis of such kinase inhibitors.

Hypothetical Synthetic Application:

Caption: Hypothetical use in PI3K inhibitor synthesis.

The aldehyde functionality of this compound can be readily transformed into a variety of functional groups necessary for coupling to a core heterocyclic scaffold, such as the thieno[3,2-d]pyrimidine core found in Apitolisib and another potent PI3K inhibitor, GDC-0941 .[9][11] For instance, reductive amination of the aldehyde could introduce a side chain that is then used to link the morpholine unit to the rest of the drug molecule.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant potential in modern drug discovery. Its efficient synthesis from readily available starting materials and the availability of mild and selective oxidation protocols for its preparation make it an attractive intermediate for both academic and industrial research. The prevalence of the chiral morpholine scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the strategic importance of this building block. As the demand for stereochemically complex and potent therapeutic agents continues to grow, the utility of synthons like this compound is set to expand, enabling the construction of next-generation pharmaceuticals.

References

-

NROChemistry. Parikh-Doering Oxidation. Available from: [Link].

-

Grokipedia. Parikh–Doering oxidation. Available from: [Link].

- Supporting Information. [No specific title available]. Available from: [Source URL not available, content was reviewed].

-

Wikipedia. Dess–Martin oxidation. Available from: [Link].

-

Wikipedia. Parikh–Doering oxidation. Available from: [Link].

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available from: [Link].

-

PubChem. Apitolisib. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link].

- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2008). The Journal of Organic Chemistry, 73(9), 3662–3665.

- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Kulik, G., & Welker, M. E. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(10), 1640. Available from: [Link].

- Google Patents. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

ChemWis. (2025). Parikh-Doering oxidation. YouTube. Available from: [Link].

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link].

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Swern oxidation. Available from: [Link].

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link].

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 8. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apitolisib | C23H30N8O3S | CID 25254071 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Boc-Protected Morpholines for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable metabolic stability and advantageous physicochemical properties.[1][2] Its incorporation into drug candidates often improves pharmacokinetics, enhances potency, and modulates solubility.[3][4] The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is a critical step in multi-step syntheses, enabling the construction of complex molecular architectures. However, the introduction of the Boc group profoundly alters the inherent properties of the morpholine ring. This guide provides an in-depth analysis of the key physicochemical properties of Boc-protected morpholines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causality behind these property shifts and their direct implications for synthesis, purification, and formulation.

The Foundational Scaffolds: Morpholine and the Boc Group

The Morpholine Moiety: A Privileged Structure in Drug Design

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functionality, is not merely a synthetic building block but a strategic component in drug design.[5] Its utility is rooted in a unique balance of properties:

-

Improved Pharmacokinetics: The morpholine ring generally imparts metabolic stability and can improve aqueous solubility, contributing to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][6]

-

Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, allowing for critical interactions with biological targets like enzymes and receptors.[4][7]

-

Controlled Basicity: The nitrogen atom provides a basic center (pKa ≈ 8.5), which can be crucial for salt formation and solubility, though this basicity is often modulated to fine-tune properties.[8]

Its presence in numerous CNS-active compounds, for example, highlights its ability to balance the lipophilic-hydrophilic profile required to cross the blood-brain barrier.[3][6]

The tert-Butoxycarbonyl (Boc) Group: More Than a Simple Protector